Product packaging for 5-Chloro-5,6,7,8-tetrahydroisoquinoline(Cat. No.:)

5-Chloro-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11914341
M. Wt: 167.63 g/mol
InChI Key: MKKSBYCWYRRKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tetrahydroisoquinoline Frameworks in Synthetic and Medicinal Chemistry Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a fundamental structural motif found in numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net These compounds have been extensively studied for their potential as antitumor, antimicrobial, antiviral, and neuroprotective agents. nih.govnih.gov The versatility of the THIQ core allows for the synthesis of diverse analogs, making it a privileged structure in medicinal chemistry. rsc.orgresearchgate.net The ability to introduce various substituents at different positions of the THIQ ring system enables the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). researchgate.net

The THIQ skeleton is present in several clinically used drugs, highlighting its therapeutic importance. wikipedia.org For instance, drugs like tetrabenazine, used for Huntington's disease, and trabectedin, a marine-derived anticancer agent, feature the THIQ core. nih.gov The continuous discovery of new THIQ-containing natural products with potent biological activities further fuels the interest of the synthetic community in developing novel and efficient methods for their preparation. acs.orgacs.org

Overview of Halogenated Tetrahydroisoquinoline Derivatives in Contemporary Academic Inquiry

Halogenation of the tetrahydroisoquinoline framework is a key strategy employed in medicinal chemistry to modulate the biological activity of these compounds. The introduction of halogen atoms, such as chlorine, can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Research has shown that halogenated THIQ derivatives can exhibit enhanced or altered pharmacological profiles compared to their non-halogenated counterparts. researchgate.net For example, the presence of a chloro group on the phenyl ring of certain THIQ derivatives has been shown to result in significant KRas inhibition, a target in cancer therapy. nih.govnih.gov The regioselective introduction of halogens into the THIQ structure is an active area of research, with various synthetic methods being developed to achieve this with high efficiency and control. researchgate.net

Research Trajectory and Prominence of the 5,6,7,8-Tetrahydroisoquinoline (B1330172) Core Structure

The 5,6,7,8-tetrahydroisoquinoline core is a specific isomer of the broader tetrahydroisoquinoline class. nih.govnih.gov Its structure is characterized by a pyridine (B92270) ring fused to a cyclohexane (B81311) ring. This particular arrangement has been the subject of dedicated research due to its presence in various bioactive compounds and its utility as a synthetic intermediate. nih.govrsc.org

The synthesis and functionalization of the 5,6,7,8-tetrahydroisoquinoline scaffold are of considerable interest to organic chemists. rsc.org The development of novel catalytic systems and synthetic methodologies for the asymmetric reduction of the corresponding dihydroisoquinolines is a key focus, as it provides access to enantiomerically enriched THIQ derivatives, which are crucial for studying stereochemistry-dependent biological activities. nih.govmdpi.com The exploration of the chemical space around the 5,6,7,8-tetrahydroisoquinoline core continues to yield compounds with interesting and potentially useful properties for various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN B11914341 5-Chloro-5,6,7,8-tetrahydroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

5-chloro-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3H2

InChI Key

MKKSBYCWYRRKAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Transformations

Strategies for the Formation of the 5,6,7,8-Tetrahydroisoquinoline (B1330172) Ring System

The construction of the 5,6,7,8-tetrahydroisoquinoline core is a focal point in synthetic organic chemistry due to its presence in numerous biologically active compounds. Various strategies have been developed, ranging from classical cyclization reactions to more advanced stereoselective methods.

Classical Cyclization Reactions for Tetrahydroisoquinoline Scaffolds

Traditional methods for synthesizing the tetrahydroisoquinoline framework have long been established, providing robust and widely applicable routes to this heterocyclic system. These methods typically involve the formation of one or two critical carbon-carbon or carbon-nitrogen bonds to close the ring.

The Bischler–Napieralski reaction is a cornerstone in the synthesis of isoquinoline (B145761) derivatives. nih.gov It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates, typically promoted by a dehydrating agent in acidic conditions. nih.govnih.gov The reaction initially yields a 3,4-dihydroisoquinoline, which can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). beilstein-journals.org

The process is carried out using condensing agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (B1165640) (Tf₂O). wikipedia.orgnih.gov The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which facilitates the intramolecular cyclization step. beilstein-journals.orgwikipedia.org

Two primary mechanisms are proposed for the Bischler–Napieralski reaction. nih.gov One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. nih.govwikipedia.org The prevailing mechanism is often dependent on the specific reaction conditions employed. nih.gov Subsequent reduction of the resulting dihydroisoquinoline intermediate to the tetrahydroisoquinoline scaffold can be achieved using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. beilstein-journals.org

A variety of reagents and conditions have been explored for this cyclization, as detailed in the table below.

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

Starting Material Reagent(s) Conditions Product Type
β-Arylethylamide POCl₃ Refluxing, acidic 3,4-Dihydroisoquinoline
β-Arylethylamide P₂O₅ in refluxing POCl₃ High temperature 3,4-Dihydroisoquinoline
Phenethylcarbamate Tf₂O, PPA Varies (RT to 100 °C) 3,4-Dihydroisoquinoline

This table summarizes common conditions for the Bischler-Napieralski reaction, which produces dihydroisoquinolines that are precursors to tetrahydroisoquinolines.

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org Specifically, the Thorpe-Ziegler method utilizes a dinitrile as the reactant, which upon intramolecular cyclization and subsequent hydrolysis, yields a cyclic ketone. wikipedia.orgchem-station.com This reaction is conceptually related to the Dieckmann condensation and is particularly effective for forming five- to eight-membered rings. wikipedia.orgchem-station.com While a powerful tool for creating carbocyclic rings, its direct application to form the heterocyclic tetrahydroisoquinoline ring is less common. It is more frequently used to synthesize a carbocyclic precursor which is then elaborated into the final heterocyclic system.

The Dimroth rearrangement is another significant reaction in heterocyclic chemistry, involving the isomerization of heterocycles through ring-opening and ring-closure sequences. nih.gov This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms. nih.gov The reaction can be catalyzed by acid or base, or promoted by heat, and its facility is influenced by factors such as the electronic properties of substituents and the thermodynamic stability of the isomeric products. nih.gov While the Dimroth rearrangement is well-documented for various nitrogen-containing heterocycles like pyrimidines and triazoles, its specific application in sequence with a Thorpe-Ziegler cyclization for the synthesis of 5,6,7,8-tetrahydroisoquinolines is not prominently featured in the literature. nih.gov

Cyclocondensation reactions provide a direct and versatile route to the 5,6,7,8-tetrahydroisoquinoline scaffold. These methods typically involve the reaction of a component containing a pre-formed cyclohexane (B81311) or cyclohexanone (B45756) ring with reagents that build the pyridine (B92270) portion of the molecule.

One notable example is the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This is achieved through the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate (B1210297). rsc.org In this one-pot synthesis, the ammonium acetate serves as the nitrogen source for the formation of the pyridine ring fused to the cyclohexane ring. rsc.org The resulting highly functionalized tetrahydroquinoline can then be subjected to further chemical transformations. rsc.org

Table 2: Example of Cyclocondensation for Tetrahydroquinoline Synthesis

Reactant 1 Reactant 2 Reagent Product Reference

This table illustrates a specific example of building the tetrahydroquinoline ring system via a cyclocondensation reaction.

Nucleophilic Substitution and Ring Closure Reactions for Chloro-Substituted Tetrahydroisoquinolines

The synthesis of chloro-substituted tetrahydroisoquinolines, such as the target compound 5-Chloro-5,6,7,8-tetrahydroisoquinoline, can be approached in two main ways: by introducing the chlorine atom onto a pre-existing tetrahydroisoquinoline skeleton or by constructing the ring from a chlorine-containing precursor.

Direct chlorination of the 5,6,7,8-tetrahydroisoquinoline ring is challenging due to the complex interplay of activating and deactivating effects of the fused rings. A more viable strategy involves the synthesis of a chloro-substituted isoquinoline followed by reduction of the pyridine ring. For instance, a 4-chloroisoquinoline (B75444) derivative can be prepared from an appropriately substituted o-tolualdehyde tert-butylimine. Metalation followed by quenching with an electrophilic chlorine source, like hexachloroethane, can install the chlorine atom. nih.gov Subsequent catalytic hydrogenation of the resulting chloroisoquinoline would yield the desired chlorotetrahydroisoquinoline.

Alternatively, nucleophilic substitution reactions on activated chloro-heterocycles provide a powerful method for functionalization. Studies on related systems, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that the chlorine at the 4-position is susceptible to displacement by various nucleophiles. mdpi.com Similarly, the chlorine atom in 2-aryl-5-chloro-6-cyano-7-methylindolizines is activated towards nucleophilic substitution by the ortho-nitrogen atom and the electron-withdrawing cyano group, allowing for facile reaction with oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.org These examples suggest that a chlorine atom at the C5 position of the 5,6,7,8-tetrahydroisoquinoline ring, being alpha to the ring nitrogen, could potentially be introduced via a suitable ring closure strategy or be reactive towards substitution under specific conditions, although direct examples for the title compound are not prevalent.

Advanced Stereoselective and Asymmetric Synthetic Pathways to Tetrahydroisoquinoline Derivatives

The demand for enantiomerically pure tetrahydroisoquinoline derivatives has driven the development of sophisticated asymmetric synthetic methods. These approaches allow for the creation of specific stereoisomers, which is crucial for pharmacological applications.

One powerful strategy is the asymmetric transfer hydrogenation (ATH) of 3,4-dihydroisoquinolines. nih.govmdpi.com Chiral diamine ligands, such as those based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone (e.g., CAMPY), have been employed in rhodium and ruthenium complexes to catalyze this reduction with high enantioselectivity. nih.govresearchgate.net The addition of additives like lanthanide triflates can enhance the conversion rates for sterically hindered substrates. researchgate.net

Another approach is the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles. nih.gov This method, often catalyzed by chiral primary amines in the presence of an acid co-catalyst, can construct complex tetrahydroisoquinoline derivatives containing a pyrazolidine (B1218672) core with high diastereoselectivity and enantioselectivity. nih.gov

Furthermore, stereoselective syntheses have been developed using cyclotrimerization and ring-closing metathesis reactions. ua.es For example, chiral 4-azaocta-1,7-diynes can be converted into 3,6,7-trisubstituted 1,2,3,4-tetrahydroisoquinolines through a [2+2+2] cyclotrimerization with an alkyne, promoted by the Wilkinson catalyst. The chirality is maintained throughout the process as the stereogenic center is not involved in the catalytic cycle. ua.es

Table 3: Examples of Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives

Method Catalyst/Ligand Substrate Product Yield Enantiomeric Excess (ee) Reference
Asymmetric Transfer Hydrogenation (ATH) [RhCp*Cl₂]₂ / (R)-CAMPY 1-Phenyl-3,4-dihydroisoquinoline >99% conv. 69% researchgate.net
[3+2] 1,3-Dipolar Cycloaddition Chiral Primary Amine / o-FBA C,N-Cyclic Azomethine Imine + Allyl Alkyl Ketone 92% 84% nih.gov

This table presents selected modern asymmetric methods for synthesizing chiral tetrahydroisoquinoline derivatives, highlighting the reaction type, catalytic system, and stereochemical outcome.

Selective Introduction of Halogen Substituents onto the Tetrahydroisoquinoline Nucleus

The introduction of a halogen, specifically chlorine, onto the tetrahydroisoquinoline core is a critical step in the synthesis of this compound and its derivatives. This process requires precise control to ensure the desired regioselectivity.

Regioselective Chlorination Strategies for the 5-Position

The regioselective chlorination at the 5-position of the 5,6,7,8-tetrahydroisoquinoline nucleus is a key transformation. While direct chlorination of the parent tetrahydroisoquinoline can lead to a mixture of products, specific strategies have been developed to achieve high regioselectivity. For instance, in related quinoline (B57606) systems, metal-free protocols using reagents like trihaloisocyanuric acid have proven effective for the C5-halogenation of 8-substituted quinolines. rsc.org This approach offers an economical and operationally simple method that proceeds under mild conditions. rsc.org Another strategy involves the use of a directing group, such as an 8-amido group on a quinoline, which can facilitate iron(III)-catalyzed halogenation specifically at the 5-position in an aqueous medium. mdpi.com Although these examples are on quinoline systems, the principles can be extrapolated to the tetrahydroisoquinoline scaffold.

Stereochemical Considerations in Halogenation Processes

When a chiral center is present or created during the halogenation of a cyclic system like tetrahydroisoquinoline, stereochemical outcomes become a significant consideration. nih.gov Halogenation reactions on alkenes, for example, often proceed via a stereospecific anti-addition mechanism. libretexts.orglibretexts.org This is attributed to the formation of a cyclic halonium ion intermediate, which blocks one face of the molecule from nucleophilic attack. libretexts.orglibretexts.org In radical halogenation, if a new chiral center is formed at a previously achiral carbon, a racemic mixture of enantiomers is typically produced because the intermediate radical is planar. chemistrysteps.com If a chiral center already exists in the molecule and is not involved in the reaction, the halogenation can lead to the formation of diastereomers, and the ratio may not be equal due to steric hindrance from the existing chiral center. chemistrysteps.com

Functionalization and Derivatization of this compound

The this compound scaffold serves as a versatile building block for the introduction of various functional groups and the construction of more complex molecular architectures.

Chemical Modifications at the Nitrogen Atom and Saturated Carbon Positions

The nitrogen atom of the tetrahydroisoquinoline ring and the saturated carbons at positions 6, 7, and 8 are amenable to various chemical modifications. The nitrogen atom can undergo N-alkylation with reagents like methyl iodide and benzyl (B1604629) bromide. researchgate.net The saturated carbon positions can also be functionalized. For instance, in related tetrahydroquinoline systems, modifications at the 8-position have been achieved, leading to a series of alkenes. nih.gov

Introduction of Diverse Chemical Groups and Moieties (e.g., methyl, ethyl, cyano, sulfanyl)

A wide range of chemical groups can be introduced onto the tetrahydroisoquinoline skeleton. For instance, N-alkylation can introduce methyl and other alkyl groups. researchgate.net The introduction of a cyano group has been demonstrated in the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. nih.govmdpi.com Furthermore, sulfanyl (B85325) groups can be incorporated, as seen in the synthesis of methylsulfanylisoquinolines. nih.gov

Table 1: Examples of Introduced Functional Groups on Tetrahydroisoquinoline Derivatives

Functional GroupReagent/MethodReference
MethylMethyl iodide researchgate.net
BenzylBenzyl bromide researchgate.net
CyanoReaction with cyanothioacetamide nih.gov
SulfanylReaction with N-aryl-2-chloroacetamides nih.gov

Synthesis of Fused Heterocyclic Systems Utilizing the Tetrahydroisoquinoline Scaffold (e.g., tetrahydrothienoisoquinolines, tetrahydropyrimidoquinolines, tetrahydrofuroisoquinolines)

The this compound core is an excellent starting material for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular cyclization of appropriately functionalized tetrahydroisoquinoline derivatives.

Tetrahydrothienoisoquinolines: The synthesis of tetrahydrothieno[2,3-c]isoquinolines can be achieved through the intramolecular Thorpe-Zeigler cyclization of 3-(N-arylcarbamoylmethylsulfanyl)-4-cyano-5,6,7,8-tetrahydroisoquinolines. nih.gov This reaction is typically carried out by heating in ethanol (B145695) with sodium ethoxide. nih.gov

Tetrahydropyrimidoquinolines: Fused pyrimidine (B1678525) rings can be constructed from 2-amino-3-cyano-5,6,7,8-tetrahydroquinoline derivatives. nih.govmdpi.com Reactions with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), urea, thiourea, and formamide (B127407) lead to the formation of tetrahydropyrimido[4,5-b]quinolines. nih.govmdpi.com

Tetrahydrofuroisoquinolines: The synthesis of tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolines has been developed from 3-oxo derivatives of 5,6,7,8-tetrahydroisoquinolines, highlighting the versatility of this scaffold in constructing complex fused systems. osi.lvresearchgate.net

Table 2: Examples of Synthesized Fused Heterocyclic Systems from Tetrahydroisoquinoline Derivatives

Fused SystemSynthetic ApproachReference
Tetrahydrothieno[2,3-c]isoquinolinesIntramolecular Thorpe–Zeigler cyclization nih.gov
Tetrahydropyrimido[4,5-b]quinolinesCyclization of 2-amino-3-cyano-tetrahydroquinolines nih.govmdpi.com
Tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolinesCyclization from 3-oxo-tetrahydroisoquinolines osi.lvresearchgate.net

Advanced Analytical and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of 5-Chloro-5,6,7,8-tetrahydroisoquinoline is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The aromatic pyridine (B92270) ring and the saturated carbocyclic ring, along with the carbon-chlorine bond, each produce unique vibrational fingerprints.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the methylene groups (-CH₂) in the tetrahydro part of the isoquinoline (B145761) ring, these bands are expected in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching: Vibrations from the aromatic pyridine ring are anticipated between 1600 cm⁻¹ and 1450 cm⁻¹.

C-N stretching: This vibration, associated with the aromatic amine, is expected in the 1350-1250 cm⁻¹ region.

C-Cl stretching: The presence of the chlorine atom attached to an aliphatic carbon should produce a distinct absorption band in the 800-600 cm⁻¹ range.

While specific experimental data for this compound is not widely published, the theoretical absorptions provide a basis for structural verification.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=N/C=C Stretch 1600 - 1450
Aromatic C-N Stretch 1350 - 1250

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all protons and carbons in the this compound structure can be achieved.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at the C5 position, being adjacent to the electronegative chlorine atom, is expected to be a multiplet in the δ 4.5-5.5 ppm range. The methylene protons at C6, C7, and C8 would appear as complex multiplets in the upfield aliphatic region (δ 1.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon atom bearing the chlorine (C5) would be expected in the δ 50-70 ppm region, while the other aliphatic carbons (C6, C7, C8) would appear further upfield (δ 20-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CHs 7.0 - 8.5 120 - 150
C5-H 4.5 - 5.5 50 - 70
C6, C7, C8 (CH₂) 1.5 - 3.5 20 - 40

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For this compound, with a molecular formula of C₉H₁₀ClN, the theoretical elemental composition can be calculated. ascendexllc.com This technique serves to validate the empirical formula by comparing the experimentally measured percentages of carbon, hydrogen, nitrogen, and chlorine against the calculated theoretical values. A close correlation between experimental and theoretical values provides strong evidence for the compound's purity and elemental makeup.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₀ClN)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 108.099 64.48
Hydrogen H 1.008 10.080 6.01
Chlorine Cl 35.453 35.453 21.15
Nitrogen N 14.007 14.007 8.36

| Total | | | 167.639 | 100.00 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 167.635 g/mol . ascendexllc.com In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic isotopic cluster due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This would result in two prominent peaks at m/z 167 and m/z 169.

Common fragmentation pathways for this molecule under electron ionization (EI) could include the loss of a chlorine radical (•Cl) to give a fragment at m/z 132, or the loss of HCl to yield a fragment at m/z 131. A retro-Diels-Alder reaction on the saturated ring is also a plausible fragmentation pathway that would provide further structural clues.

Table 4: Expected Molecular Ion Peaks in the Mass Spectrum of this compound

Ion Description Expected m/z Relative Abundance
[C₉H₁₀³⁵ClN]⁺ Molecular ion with ³⁵Cl 167 ~100%

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification and Elucidation of Pharmacophoric Elements within the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse pharmacological activities. rsc.orgtandfonline.com Its widespread presence in nature, particularly in the isoquinoline (B145761) alkaloid family, has spurred significant interest in its potential for drug design. rsc.org The essential pharmacophoric elements of the THIQ scaffold are generally considered to be the secondary amine and the aromatic ring. The nitrogen atom within the heterocyclic ring is crucial, as its basicity allows for the formation of critical salt bridge interactions with biological targets. nih.gov

Various amine-containing structures have been identified as primary pharmacophore groups in different contexts. nih.gov For instance, in the development of D3 receptor (D3R) ligands, motifs such as 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been utilized as the primary pharmacophore. nih.gov The THIQ framework allows for substitution at various positions, enabling the modulation of its biological profile. researchgate.netnuph.edu.ua These substitutions can influence the compound's interaction with specific targets, highlighting the versatility of the THIQ scaffold in exhibiting a range of pharmacological properties through diverse mechanisms. rsc.org The ability to readily synthesize the THIQ core through methods like the Pictet–Spengler condensation and Bischler–Napieralski reaction further enhances its utility in exploring chemical space for the development of novel therapeutic agents. rsc.org

Influence of Chloro-Substitution at the 5-Position on Biological Activity and Target Selectivity

The introduction of a chloro-substituent, particularly on the aromatic portion of the tetrahydroisoquinoline scaffold, can significantly impact biological activity and target selectivity. Halogen atoms, including chlorine, are known to modulate a compound's physicochemical properties such as lipophilicity, electronic character, and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Specifically, the presence of a chloro group can enhance potency. In studies of THIQ derivatives as potential anti-cancer agents, a derivative featuring a chloro group on the phenyl ring demonstrated the highest inhibitory activity against GSK3B-pretreated HCT116 cells, suggesting that substitution with an electronegative group can increase KRas inhibition. nih.gov Similarly, in the context of HIV-1 reverse transcriptase inhibitors, substitutions on a phenyl ring with moderately sized, electron-withdrawing groups like chloro were found to enhance the hydrophobic contact area between the ligand and the receptor, contributing to significant in-vitro activity. d-nb.info

While direct studies on the 5-chloro position of the core THIQ ring are specific, research on related substituted THIQs provides valuable insights. For example, in a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of Mycobacterium tuberculosis, large substituents at the 5-position were generally well-tolerated. nih.gov In a study on acaricidal THIQ derivatives, the introduction of a chlorine atom on the N-aromatic ring led to a notable improvement in activity, with the order of influence for halogens often being fluorine > chlorine ≈ bromine. mdpi.com This indicates that the position and nature of the halogen substituent are critical determinants of biological efficacy. The chloro group's ability to act as a bioisostere for other groups and its participation in halogen bonding can further influence ligand-target interactions. chemrxiv.org

Conformational Dynamics and Stereochemical Requirements for Ligand-Target Interactions

The three-dimensional structure and stereochemistry of tetrahydroisoquinoline derivatives are critical for their interaction with biological targets. The THIQ scaffold contains a chiral center at the C1 position, meaning that its derivatives can exist as enantiomers, which may exhibit different biological activities. rsc.orgmdpi.com The development of methodologies to obtain these compounds in a stereoselective manner is a key focus in medicinal chemistry. rsc.org

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a common method to produce chiral 1-substituted-THIQs. rsc.org The success of this reduction and the resulting enantiomeric excess can be influenced by steric and electronic effects of substituents on both the isoquinoline core and the C1-substituent. rsc.org For instance, steric hindrance from ortho-substituted groups on a 1-phenyl ring can lead to variations in enantiomeric excess. rsc.org

Electronic Structure Modulations by Chloro-Substitution and their Mechanistic Implications

The introduction of a chlorine atom at the 5-position of the tetrahydroisoquinoline ring system significantly alters the electronic properties of the molecule. thieme-connect.de Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.netrsc.org In aromatic systems, the inductive effect typically dominates, leading to a net withdrawal of electron density from the ring.

This modulation of the electronic structure has profound mechanistic implications for the molecule's reactivity and its interactions with biological targets. shahucollegelatur.org.in The change in electron distribution can affect the pKa of the basic nitrogen atom, influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, and alter its metabolic stability.

The potent electron-withdrawing nature of the chloro-substituent at the 5-position deactivates the benzene (B151609) ring portion of the tetrahydroisoquinoline scaffold towards electrophilic substitution. shahucollegelatur.org.inquimicaorganica.org By pulling electron density away from the aromatic system, the chlorine atom reduces the ring's nucleophilicity, making it less susceptible to attack by electrophiles. quimicaorganica.org

The electronic perturbations caused by the 5-chloro substituent directly influence the kinetics and pathways of chemical reactions involving the tetrahydroisoquinoline ring. The reduced electron density in the aromatic ring slows the rate of electrophilic aromatic substitution reactions. shahucollegelatur.org.in Compared to the unsubstituted isoquinoline, which is already less reactive towards electrophiles than benzene due to the electron-withdrawing imine nitrogen, the 5-chloro derivative would be even more deactivated. thieme-connect.deshahucollegelatur.org.in

Conversely, the electron-withdrawing effect of the chlorine atom can facilitate nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present at an ortho or para position. By stabilizing the negatively charged Meisenheimer complex intermediate, the chloro group can lower the activation energy for nucleophilic attack. Furthermore, the electronic environment of the entire molecule is altered, which can affect the reactivity of other functional groups that may be present in derivatives of 5-chloro-5,6,7,8-tetrahydroisoquinoline.

Systematic Structure-Activity Relationship Investigations of this compound Derivatives

Systematic structure-activity relationship (SAR) studies on tetrahydroisoquinoline derivatives have been crucial for optimizing their biological activities. researchgate.netnuph.edu.ua These investigations typically involve modifying the core scaffold with various substituents and evaluating the impact on potency and selectivity.

In the context of anti-cancer agents, SAR studies have shown that electronegative groups on an N-aryl substituent can enhance activity. nih.gov As shown in the table below, the introduction of a chloro group led to a significant increase in KRas inhibition compared to less electronegative or electron-donating groups.

Compound IDSubstitution (R) on Phenyl RingKRas Inhibition IC50 (µM) on HCT116 Cells
GM-3-164-F1.6 - 2.6
GM-3-184-Cl0.9 - 10.7
GM-3-1214-EthylData not specified as range, noted as having highest inhibition
GM-3-134-Methoxy (with sulfonyl linker)5.44

Data sourced from a study on THIQ derivatives as anti-angiogenesis and anti-cancer agents. nih.gov The table illustrates the potent effect of the 4-chloro substitution (GM-3-18).

Similarly, in the development of acaricidal agents, the nature and position of halogen substituents on an N-aromatic ring were found to be critical. The general trend for activity enhancement was ortho > meta > para substitution. mdpi.com The data indicated that a 2'-Chloro substituent provided activity comparable to a 2'-Bromo or 2'-Trifluoromethyl group, and superior to an iodine or methyl group.

Substituent on N-Aromatic RingGeneral Impact on Acaricidal Activity
2'-F, 3'-F, 2'-Cl, 2'-Br, 2'-CF3Obvious improvement of activity
Iodine atom (any position)Reduction of activity
Methyl group (any position)Reduction of activity
Methoxy group (any position)Reduction of activity
Nitro group (any position)Reduction of activity

Data generalized from a study on acaricidal tetrahydroisoquinoline derivatives. mdpi.com This table shows that electron-withdrawing groups at specific positions enhance activity.

Studies on 5,8-disubstituted tetrahydroisoquinolines as antitubercular agents also revealed important SAR trends. While a chloro group was not specifically tested at the 5-position in the published series, it was found that large substituents like a benzyl (B1604629) group were well-tolerated at this position, and there was a general trend of improved potency with increased lipophilicity. nih.gov These systematic investigations underscore the importance of the 5-position for substitution and demonstrate how modifications, such as the introduction of a chloro group, can be used to rationally design more potent and selective therapeutic agents.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate a detailed article covering the requested topics of Quantitative Structure-Activity Relationship (QSAR) modeling, medicinal chemistry strategies for lead identification and optimization, and in vitro ADME-Tox properties.

The principles and methodologies outlined in the requested structure are well-established in the field of medicinal chemistry. However, their application and the resulting data are highly specific to the molecule under investigation. Without published research focusing on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of specific research findings for "this compound" in the public domain.

Investigation of Biological Activities and Mechanisms of Action Preclinical Research Focus

Antineoplastic and Antiproliferative Activity Research

The potential of 5-Chloro-5,6,7,8-tetrahydroisoquinoline and its derivatives as anticancer agents has been a subject of significant preclinical investigation. Research has focused on its cytotoxic effects, ability to inhibit specific cancer-driving proteins, and its role in halting angiogenesis and inducing programmed cell death.

Derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their cytotoxic activities against a range of human cancer cell lines. Specifically, certain 6-chloro-7-arylamino-5,8-isoquinolinediones, which are related chemical structures, have demonstrated potent activities against the HCT-15 and SK-MEL-2 human solid tumor cell lines. nih.gov The antiproliferative activity of various compounds has been assessed on cell lines including HeLa, HT-29, A549, and MCF7. researchgate.net For instance, some 5-benzylidene hydantoin (B18101) derivatives have shown inhibitory effects on the proliferation of the A549 human lung adenocarcinoma cell line. nih.gov

In a study focused on tetrahydroisoquinoline derivatives, their in-vitro anti-cancer activities were determined against several colon cancer cell lines, including Colo320, DLD-1, and HCT116. nih.gov While a broad class of tetrahydroisoquinoline derivatives shows promise, the specific cytotoxic profile of this compound against the HeLa, HT-29, A549, and MCF7 cell lines requires more targeted investigation.

A significant area of research has been the inhibition of the KRas protein, a key driver in many cancers. nih.govnih.gov Studies on tetrahydroisoquinoline derivatives have shown promising results in this area. nih.govnih.gov A specific derivative, a tetrahydroisoquinoline bearing a chloro group at the 4-position of a phenyl ring (GM-3-18), demonstrated significant inhibition of KRas in all tested colon cancer cell lines. nih.govnih.gov The IC50 values for this compound ranged from 0.9 μM to 10.7 μM across the different cell lines. nih.gov This suggests that the chloro-substituted tetrahydroisoquinoline structure is a key pharmacophore for KRas inhibition. nih.gov

Table 1: KRas Inhibition by a Chloro-Substituted Tetrahydroisoquinoline Derivative (GM-3-18)

Cell Line IC50 (μM)
Colon Cancer Cell Lines (range) 0.9 - 10.7

Data sourced from a study on tetrahydroisoquinoline derivatives as KRas inhibitors. nih.gov

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. mdpi.com The potential of tetrahydroisoquinoline derivatives to act as anti-angiogenesis agents has been an area of active research. nih.govnih.govbohrium.com In one study, a specific tetrahydroisoquinoline derivative, GM-3-121, showed potent anti-angiogenesis activity with an IC50 of 1.72 μM. nih.govnih.gov While this particular compound was not the chloro-substituted analog, the research highlights that the tetrahydroisoquinoline scaffold is being actively investigated for its anti-angiogenic properties. bohrium.com

The ability to induce cell cycle arrest and programmed cell death (apoptosis) is a hallmark of many effective anticancer agents. mdpi.comnih.gov Research on related compounds, such as tetrahydroquinolinone derivatives, has shown that they can induce cell cycle arrest at the G2/M phase, which subsequently leads to apoptotic cell death in A549 lung cancer cells. nih.gov These effects are often associated with the generation of reactive oxygen species (ROS) and the modulation of key regulatory proteins. mdpi.com While the precise mechanisms for this compound are still under investigation, the broader class of tetrahydroisoquinolines is being explored for these effects.

Neuropharmacological and Central Nervous System Research

Beyond its potential in oncology, the tetrahydroisoquinoline scaffold is also of interest in neuropharmacology, particularly in the context of dopamine (B1211576) receptor modulation.

Dopamine receptors are a key target for drugs used in the treatment of various neurological and psychiatric disorders. nih.gov Research has shown that natural and synthetic benzylisoquinoline derivatives can exhibit dopaminergic activities. nih.gov A compound closely related to the subject of this article, 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, has been shown to have a high affinity for D2-like dopamine receptors, with a Ki value of 66 nM. nih.gov This finding underscores the potential of chloro-substituted tetrahydroisoquinolines to act as modulators of the dopaminergic system. nih.gov

Table 2: Dopamine Receptor Binding Affinity of a Related Chloro-Substituted Tetrahydroisoquinoline

Compound Receptor Target Binding Affinity (Ki)
1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline D2-like receptors 66 nM

Data sourced from a review on natural product-inspired dopamine receptor ligands. nih.gov

Neuroprotective Properties and Potential Therapeutic Applications in Neurological Models

No available studies were identified that investigate the neuroprotective properties of this compound. Research into its potential application in neurological models for conditions such as Parkinson's disease, Alzheimer's disease, or general neuronal protection has not been published in the reviewed scientific literature.

Investigation of Interactions with Neurotransmitter Systems

There is no documented research on the interaction of this compound with any neurotransmitter systems. Its binding affinity, agonistic, or antagonistic effects on key receptors such as dopamine, serotonin, or acetylcholine (B1216132) have not been reported.

Antimicrobial and Antiviral Activity Research

Despite the known antimicrobial and antiviral potential of the broader isoquinoline (B145761) and quinoline (B57606) classes of compounds, specific data for this compound is absent.

Broad-Spectrum Antibacterial Efficacy Studies

No preclinical studies detailing the efficacy of this compound against a spectrum of Gram-positive or Gram-negative bacteria were found. Data, including minimum inhibitory concentration (MIC) values against common or resistant bacterial strains, is not available.

Antiviral Activity against Specific Pathogens

There are no published reports on the antiviral activity of this compound. Its potential efficacy against specific viral pathogens has not been evaluated or documented in the accessible literature.

Antimalarial Potential through Enzyme Inhibition

Investigations into the antimalarial potential of this compound are not present in the available research. There is no information regarding its activity against Plasmodium species or its potential mechanism of action via enzyme inhibition.

Enzyme Inhibition Studies

Beyond the context of antimalarial research, no general studies on the enzyme inhibition profile of this compound were identified. Its activity as an inhibitor for other classes of enzymes has not been reported.

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of 5,6,7,8-tetrahydroisoquinoline (B1330172) have been synthesized and evaluated for their potential as anticancer agents, with a focus on their ability to inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target in cancer chemotherapy. In one study, novel 5,6,7,8-tetrahydroisoquinolines were synthesized and tested for their inhibitory activity against DHFR. While specific data for this compound is not detailed, a related derivative, compound 8d , emerged as a significant DHFR inhibitor with an IC₅₀ value of 0.199 µM. This potency is comparable to the well-known DHFR inhibitor, Methotrexate, which exhibited an IC₅₀ of 0.131 µM in the same study. These findings suggest that the tetrahydroisoquinoline scaffold is a promising starting point for the development of novel DHFR inhibitors.

CompoundTargetIC₅₀ (µM)
Compound 8d DHFR0.199
MethotrexateDHFR0.131

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The same series of novel 5,6,7,8-tetrahydroisoquinoline derivatives was also investigated for their activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a critical role in the regulation of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The study identified compound 7e as a potent inhibitor of CDK2, with an IC₅₀ of 0.149 µM. This level of inhibition was found to be more potent than the reference CDK2 inhibitor, Roscovitine, which had an IC₅₀ of 0.380 µM. The results highlight the potential of the tetrahydroisoquinoline framework in designing effective CDK2 inhibitors for cancer therapy.

CompoundTargetIC₅₀ (µM)
Compound 7e CDK20.149
RoscovitineCDK20.380

Aldosterone (B195564) Synthase (CYP11B2) Inhibition and Selectivity over Homologous Enzymes

A significant area of research for tetrahydroisoquinoline derivatives has been their role as inhibitors of aldosterone synthase (CYP11B2). This enzyme is pivotal in the biosynthesis of aldosterone, a hormone that regulates blood pressure. Excessive aldosterone levels can lead to hypertension and cardiovascular disease. Consequently, inhibiting CYP11B2 is a promising strategy for managing these conditions.

Research into 4-aryl-5,6,7,8-tetrahydroisoquinolines has led to the discovery of potent and selective inhibitors of CYP11B2. One notable compound, (+)-(R)-6 , demonstrated impressive in vitro activity against rat, mouse, human, and cynomolgus monkey CYP11B2 enzymes. A critical aspect of developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme, steroid 11β-hydroxylase (CYP11B1), which is responsible for cortisol production. Lack of selectivity can lead to undesirable side effects due to cortisol deficiency. The novel tetrahydroisoquinoline compound (+)-(R)-6 exhibited a selectivity factor of 160 for CYP11B2 over CYP11B1 in cynomolgus monkeys.

In vivo studies confirmed these findings, with (+)-(R)-6 selectively reducing plasma aldosterone levels in a dose-dependent manner in both db/db mice and cynomolgus monkeys. The selectivity against CYP11B1 observed in cellular assays translated well to animal models. Another tetrahydroisoquinoline derivative, Baxdrostat , has advanced to clinical trials and has shown effectiveness in treating patients with hypertension. The success of these derivatives underscores the therapeutic potential of the tetrahydroisoquinoline scaffold in cardiovascular medicine.

CompoundTargetSelectivity Factor (CYP11B2 vs CYP11B1)Species
(+)-(R)-6 CYP11B2160Cynomolgus Monkey

Matrix Metalloproteinase (MMP) Inhibition

Antioxidant Activity Evaluation

The antioxidant properties of tetrahydroisoquinoline derivatives have been a subject of scientific inquiry. Antioxidants are crucial for combating oxidative stress, a condition linked to numerous chronic diseases. Studies have shown that the introduction of a tetrahydroisoquinoline moiety into other molecules, such as quercetin, can enhance their antioxidant potential. The resulting derivatives demonstrated improved free radical scavenging activity. However, specific antioxidant activity data for this compound itself is not explicitly documented in the available research.

Modulation of Lipid Metabolism Pathways (e.g., LDL-R, PCSK9, Cholesterol Biosynthesis)

There is currently no direct scientific evidence to suggest that this compound modulates lipid metabolism pathways. Key components of lipid metabolism, such as the Low-Density Lipoprotein Receptor (LDL-R), Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), and cholesterol biosynthesis, are important targets for managing hypercholesterolemia and related cardiovascular diseases. While various small molecules are being investigated for their effects on these pathways, research specifically linking this compound to these targets has not been published.

Insecticidal Activity Research and Target Identification

Scientific literature does not currently contain research pertaining to the insecticidal activity of this compound. The discovery and development of new insecticides are vital for agriculture and public health. While various chemical classes have been explored for their insecticidal properties, there is no available data to suggest that this compound or its close analogs have been investigated for this purpose.

Computational Chemistry and in Silico Approaches to Molecular Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, HOMO-LUMO Energy Gaps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. These methods allow for the optimization of a molecule's geometry and the calculation of various electronic properties that govern its behavior.

For halogenated quinoline (B57606) derivatives, DFT studies have been instrumental. For example, in a study on 7-bromo-5-chloro-8-hydroxyquinoline, DFT calculations using the B3LYP/6-31G** method were employed to determine the optimized geometry and vibrational frequencies, which showed good agreement with experimental data. mdpi.com Such calculations provide a detailed picture of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's three-dimensional structure.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance in Drug Discovery
Optimized Geometry The lowest energy, most stable 3D arrangement of atoms in a molecule.Determines the molecule's shape and how it can fit into a biological target's binding site.
HOMO Energy Energy of the highest occupied molecular orbital.Related to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 5-Chloro-5,6,7,8-tetrahydroisoquinoline, to the binding site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's active site and calculating a "scoring function" to estimate the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on related tetrahydroquinoline derivatives have been used to identify potential anti-inflammatory lead compounds by predicting their binding to the catalytic site of p38 mitogen-activated protein kinase (MAPK). researchgate.net

For halogenated compounds, docking simulations can reveal the importance of halogen bonds—a non-covalent interaction between a halogen atom and a nucleophilic site—in ligand-target binding. Studies on halogen-substituted 17β-HSD1 inhibitors have shown that these interactions can significantly contribute to the binding energy. mdpi.com While specific docking studies for this compound are not extensively documented, it is plausible that the chlorine atom could participate in such interactions, influencing its binding affinity to various biological targets.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. nih.govsci-hub.boxresearchgate.net

This approach allows for the rapid identification of potential lead compounds with diverse chemical scaffolds. mdpi.com For instance, a pharmacophore-based virtual screening campaign could be designed based on the known interactions of active tetrahydroisoquinoline analogs. This would involve defining the key interaction points and their spatial relationships and then computationally screening libraries of compounds to find those that fit the model. nih.gov While a specific pharmacophore model for this compound is not available, this methodology represents a viable strategy for discovering new ligands based on its core structure. The development of deep learning frameworks like PharmacoNet is further enhancing the speed and accuracy of pharmacophore modeling for ultra-large-scale virtual screening. rsc.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of a ligand-protein complex and the dynamics of their interactions over time. nih.gov By simulating the movements of atoms and molecules, MD can validate the stability of binding poses predicted by molecular docking and provide insights into the flexibility of both the ligand and the target. mdpi.com

For example, MD simulations of halogen-substituted inhibitors bound to 17β-HSD1 have been used to confirm the stability of the docked complexes over a simulation time of 100 nanoseconds. mdpi.comsemanticscholar.org Similarly, MD simulations combined with quantum mechanics (QM) have been employed to study the binding of 1-benzyl tetrahydroisoquinolines to the human dopamine (B1211576) D2 receptor, providing a detailed picture of the binding interactions. nih.gov In the context of this compound, MD simulations could be used to assess how the chloro-substituted tetrahydroisoquinoline core behaves within a protein's active site, how it influences the surrounding water molecules, and the stability of key intermolecular interactions, such as halogen bonds. nih.gov

Predictive Modeling for Biological Activity and ADME-Tox Properties

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, is used to forecast the biological activity and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. mdpi.com These models are crucial in the early stages of drug discovery to filter out candidates that are likely to have poor pharmacokinetic profiles or toxic effects. nih.gov

For tetrahydroisoquinoline-based compounds, medicinal chemistry efforts have focused on optimizing ADME properties. For instance, a study on tetrahydroisoquinoline-based CXCR4 antagonists aimed to improve issues like high microsomal clearance and poor membrane permeability through structural modifications, leading to the identification of compounds with more favorable ADME profiles. nih.gov

Various computational tools can predict a range of ADME-Tox properties for a given molecule. While specific predictive data for this compound is not published, a general profile can be estimated using established software.

Table 2: Predicted ADME-Tox Properties and Their Significance

PropertySignificance
Absorption Predicts how well the compound is absorbed into the bloodstream (e.g., human intestinal absorption, Caco-2 permeability).
Distribution Indicates how the compound spreads throughout the body (e.g., plasma protein binding, blood-brain barrier penetration).
Metabolism Forecasts how the compound is broken down by enzymes, particularly cytochrome P450 (CYP) enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions.
Excretion Predicts how the compound is eliminated from the body.
Toxicity Estimates the potential for adverse effects, such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and skin sensitization. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes for 5-Chloro-5,6,7,8-tetrahydroisoquinoline

The efficient synthesis of this compound is the gateway to its extensive biological evaluation. While classical methods for creating the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions, provide fundamental pathways, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. nih.govrsc.org

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing complex molecules like tetrahydroisoquinolines in a single step from simple precursors, improving atom economy and reducing waste. rsc.org Future work could involve designing an MCR that incorporates a chlorine-substituted building block to directly yield the target compound or its immediate precursors.

Catalytic Hydrogenation: Asymmetric transfer hydrogenation has proven effective for the reduction of dihydroisoquinolines to chiral tetrahydroisoquinolines. mdpi.com Research into selective catalysts could enable the enantioselective synthesis of (R)- or (S)-5-Chloro-5,6,7,8-tetrahydroisoquinoline, which is crucial for studying stereospecific biological activities.

Mechanochemistry: As a green chemistry alternative, mechanochemical synthesis (ball-milling) can accelerate reaction rates and reduce or eliminate the need for solvents. rsc.org Adapting existing reduction or cyclization methods to mechanochemical conditions could provide a more sustainable route to the title compound. rsc.org

Late-Stage Functionalization: An alternative approach involves the direct C-H chlorination of the parent 5,6,7,8-tetrahydroisoquinoline (B1330172) scaffold. Developing regioselective chlorination methods would be a significant advancement, allowing for the efficient synthesis of the 5-chloro isomer from a readily available starting material.

Table 1: Comparison of Potential Synthetic Strategies for Tetrahydroisoquinoline Scaffolds This table illustrates general approaches that could be adapted for the synthesis of this compound.

Synthetic MethodGeneral DescriptionPotential AdvantagesPotential Challenges for 5-Chloro Isomer
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. rsc.orgHigh reliability, well-established.Requires appropriately substituted phenylethylamine precursor.
Bischler-Napieralski ReactionIntramolecular cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, followed by reduction. nih.govVersatile for substitution patterns on the aromatic ring.Multi-step process involving a reduction step.
Multicomponent Reactions (MCR)One-pot reaction combining three or more starting materials. rsc.orgHigh efficiency, structural diversity.Requires significant optimization for new substrates.
Asymmetric HydrogenationMetal-catalyzed reduction of a C=N bond in a dihydroisoquinoline precursor. mdpi.comProvides access to specific enantiomers.Catalyst sensitivity and cost.

In-depth SAR Studies for Precision Modulation of Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological potency and selectivity. nih.gov For this compound, systematic structural modifications would be essential to map its SAR profile and optimize its activity against various targets.

Future SAR campaigns should investigate:

Substitution on the Nitrogen Atom: Introducing various alkyl and aryl groups on the secondary amine can significantly impact solubility, cell permeability, and target engagement.

Modifications of the Saturated Ring: Introducing substituents or altering the ring size could influence the conformational flexibility and orientation of the molecule within a target's binding pocket.

Additional Aromatic Ring Substitutions: Adding other functional groups to the benzene (B151609) ring alongside the chlorine atom could fine-tune electronic properties and create new interaction points with a biological target. For instance, studies on related thiochromen-4-ones demonstrated that different substitutions on the 5,6,7,8-positions led to significant antitumor activity. nih.gov

Table 2: Illustrative SAR Data for Hypothetical Derivatives of this compound Against a Kinase Target This table is a hypothetical representation of data that would be generated from an SAR study to guide compound optimization.

CompoundStructure (Modification on Core)Hypothetical IC₅₀ (nM)SAR Interpretation
ParentThis compound5,200Baseline activity.
Derivative 1N-Methyl substitution2,100Small alkyl group on nitrogen is tolerated.
Derivative 2N-Benzyl substitution450Bulky aromatic group on nitrogen enhances potency.
Derivative 37-Hydroxy substitution950Polar group on saturated ring improves activity.
Derivative 4N-Benzyl, 7-Hydroxy85Combination of optimal groups leads to synergistic improvement.

Discovery and Validation of Unexplored Biological Targets

The broad biological activity of the tetrahydroisoquinoline class suggests that this compound could interact with a wide array of previously unexplored targets. nuph.edu.ua Research on analogous structures has identified activities against cancer, microbes, and neurological disorders. nuph.edu.uasmolecule.com

Future research should focus on screening this compound against target families known to be modulated by related scaffolds:

Kinases: Many kinase inhibitors feature heterocyclic scaffolds. The 5-chloro-tetrahydroisoquinoline core could serve as a novel template for inhibitors of protein kinases involved in cancer cell proliferation.

Microtubule Dynamics: Certain tetrahydroisoquinoline derivatives have been shown to target the tubulin-microtubule system, a validated anticancer target. researchgate.netmdpi.com Evaluation of this compound for its effects on tubulin polymerization is a logical next step.

DNA Processing Enzymes: Topoisomerases are another critical class of anticancer targets. Related compounds have demonstrated inhibitory activity against both topoisomerase I and II. nih.gov

Bacterial Enzymes: Given the antimicrobial potential of quinoline (B57606) derivatives, enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR) or ATP synthetase, represent promising targets for novel antibacterial agents based on this scaffold. nih.govrsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Design of Derivatives

Modern drug discovery increasingly leverages artificial intelligence (AI) and machine learning (ML) to accelerate the design-make-test-analyze cycle. nih.gov These computational tools can be particularly valuable for a scaffold like this compound, where initial biological data may be limited.

Emerging opportunities in this area include:

Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity of novel derivatives before their synthesis, helping to prioritize the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high target affinity and low predicted toxicity. researchgate.net

Target Prediction and Polypharmacology: AI tools can analyze the chemical structure of the compound to predict its most likely biological targets, opening new avenues for investigation and potentially identifying desirable polypharmacological profiles.

Exploration of New Applications in Chemical Biology and Material Sciences

Beyond traditional medicinal chemistry, the unique structure of this compound makes it a candidate for applications in other scientific domains.

Chemical Biology Probes: A fluorescently tagged version of the molecule could be synthesized to serve as a chemical probe. Such a tool would be invaluable for visualizing the compound's subcellular localization, tracking its engagement with biological targets in living cells, and elucidating its mechanism of action.

Organometallic Catalysis: Chiral amine derivatives of tetrahydroquinolines have been successfully used as ligands in asymmetric catalysis. semanticscholar.org The 5-chloro derivative could be functionalized to create novel ligands whose electronic properties are tuned by the chlorine atom, potentially leading to new catalysts with unique reactivity or selectivity.

Novel Polymers and Materials: The bifunctional nature of the molecule (a secondary amine and a reactive aromatic ring) allows it to act as a monomer. Polymerization could lead to novel materials with interesting conductive, optical, or thermal properties, an area that remains completely unexplored for this compound.

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-5,6,7,8-tetrahydroisoquinoline, and how are chlorination steps optimized?

Answer:
The synthesis typically involves chlorination of the parent tetrahydroisoquinoline scaffold. Key methods include:

  • Direct chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions in inert solvents (e.g., dichloromethane or toluene) .
  • Regioselective control by adjusting reaction temperature (60–100°C) and stoichiometry of chlorinating agents to minimize side products .
  • Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Basic: Which analytical techniques are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and ring saturation .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation and isotopic pattern analysis .
  • X-ray Crystallography: Resolve ambiguous regiochemistry; crystal data (e.g., orthorhombic Pbca space group) provide definitive structural proof .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Answer:

  • Comparative Analysis: Cross-validate experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Dynamic Effects: Account for solvent polarity and temperature in computational models to align with experimental conditions .
  • Crystallographic Validation: Use X-ray structures as ground-truth references to resolve ambiguities in planar vs. non-planar ring conformations .

Advanced: What strategies improve yield and selectivity in multi-step syntheses involving this compound?

Answer:

  • Catalytic Optimization: Employ transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts .
  • Solvent Screening: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in SNAr substitutions, while non-polar solvents improve chlorination efficiency .
  • In-line Monitoring: Use HPLC or GC-MS to track intermediate formation and adjust reaction parameters in real time .

Advanced: How can computational tools aid in retrosynthetic planning for derivatives of this compound?

Answer:

  • AI-Driven Platforms: Tools like Pistachio or Reaxys databases predict feasible pathways by analyzing analogous reactions (e.g., trifluoromethylation or cyanation steps) .
  • Transition-State Modeling: DFT calculations (e.g., B3LYP/6-31G*) identify energy barriers for regioselective functionalization .

Advanced: What pharmacological screening approaches are suitable for evaluating this compound derivatives?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Target kinases or GPCRs using fluorescence polarization or radiometric assays .
    • Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
  • In Vivo Studies: Rodent models for pharmacokinetics (e.g., bioavailability via oral/intravenous routes) and toxicity profiling (LD₅₀ determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.